molecular formula C8H7F4NO B12845820 3-Fluoro-5-(2,2,2-trifluoroethoxy)aniline

3-Fluoro-5-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B12845820
M. Wt: 209.14 g/mol
InChI Key: QGEIYYLROCNADB-UHFFFAOYSA-N
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Description

3-Fluoro-5-(2,2,2-trifluoroethoxy)aniline is an organic compound with the molecular formula C8H7F4NO It is a fluorinated aniline derivative, characterized by the presence of both fluoro and trifluoroethoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(2,2,2-trifluoroethoxy)aniline typically involves the introduction of fluoro and trifluoroethoxy groups onto an aniline precursor. One common method involves the nucleophilic aromatic substitution reaction, where a suitable aniline derivative is reacted with fluoro and trifluoroethoxy reagents under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(2,2,2-trifluoroethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

3-Fluoro-5-(2,2,2-trifluoroethoxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Fluoro-5-(2,2,2-trifluoroethoxy)aniline exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline
  • 2-Fluoro-5-(trifluoromethyl)aniline
  • 3-(Trifluoromethoxy)aniline

Uniqueness

3-Fluoro-5-(2,2,2-trifluoroethoxy)aniline is unique due to the specific positioning of the fluoro and trifluoroethoxy groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-fluoro-5-(2,2,2-trifluoroethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4NO/c9-5-1-6(13)3-7(2-5)14-4-8(10,11)12/h1-3H,4,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEIYYLROCNADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OCC(F)(F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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